Home > Products > Building Blocks P16253 > Erythromycin stearate
Erythromycin stearate - 643-22-1

Erythromycin stearate

Catalog Number: EVT-318465
CAS Number: 643-22-1
Molecular Formula: C37H67NO13.C18H36O2
C55H103NO15
Molecular Weight: 1018.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Erythromycin stearate is a macrolide antibiotic that is commonly used in scientific research. It is a white crystalline powder that is insoluble in water. Erythromycin stearate is derived from the bacterium Streptomyces erythreus. It is classified as a bacteriostatic antibiotic, which means that it inhibits the growth of bacteria. In scientific research, Erythromycin stearate is often used as a model compound for studying drug delivery, drug metabolism, and drug resistance.

Erythromycin Base

  • Compound Description: Erythromycin base is the parent compound of erythromycin stearate. It is a macrolide antibiotic that exhibits a broad spectrum of antibacterial activity. Erythromycin base is known for its instability at acidic pH. []
  • Relevance: Erythromycin base shares a nearly identical structure with erythromycin stearate, with the only difference being the presence of the stearate salt in erythromycin stearate. This structural similarity results in similar antibacterial activity, although erythromycin stearate generally exhibits improved bioavailability due to its increased stability in acidic environments like the stomach. Several studies directly compare the bioavailability and efficacy of erythromycin base and erythromycin stearate [, , , ].

Erythromycin Ethylsuccinate

  • Compound Description: Erythromycin ethylsuccinate is another ester prodrug of erythromycin. Like erythromycin stearate, it is designed to improve the palatability and bioavailability of erythromycin base. []

Erythromycin Estolate

  • Compound Description: Erythromycin estolate is another ester of erythromycin, specifically the lauryl sulfate salt of erythromycin propionate. It has been associated with a higher incidence of hepatotoxicity compared to other erythromycin formulations. [, , ]
  • Relevance: While both erythromycin estolate and erythromycin stearate are designed to improve the bioavailability of erythromycin, they differ significantly in their esterifying groups and associated toxicity profiles. Erythromycin estolate has been linked to a higher risk of liver toxicity compared to erythromycin stearate. [, , ] Several studies directly compare the blood levels, absorption, and bioavailability of erythromycin estolate and erythromycin stearate. [, , ]

Erythromycin Acistrate (2'-acetyl Erythromycin Stearate)

  • Compound Description: Erythromycin acistrate is a prodrug of erythromycin that is hydrolyzed in vivo to release erythromycin. It is designed to overcome some of the limitations associated with erythromycin stearate, such as its bitter taste and potential for gastrointestinal side effects. [, , ]
  • Relevance: Erythromycin acistrate is structurally similar to erythromycin stearate, with the addition of an acetyl group at the 2' position. This modification aims to improve palatability and potentially reduce gastrointestinal side effects. While both compounds are ultimately metabolized to erythromycin, their pharmacokinetic properties differ, with erythromycin acistrate often demonstrating higher plasma concentrations. [, , ]

Erythromycin-11,12 Cyclic Carbonate

  • Compound Description: Erythromycin-11,12 cyclic carbonate is a derivative of erythromycin that has shown hepatotoxic effects in animal studies. []
  • Relevance: While both erythromycin-11,12 cyclic carbonate and erythromycin stearate are erythromycin derivatives, their toxicity profiles differ. Erythromycin-11,12 cyclic carbonate demonstrated significant hepatotoxicity in animal models, whereas erythromycin stearate showed milder effects only at very high doses. []

Roxithromycin

  • Compound Description: Roxithromycin belongs to the azalide subclass of macrolide antibiotics, making it structurally related to erythromycin. It exhibits a longer half-life and improved tissue penetration compared to erythromycin. [, ]
  • Relevance: Although structurally similar to erythromycin, roxithromycin possesses distinct pharmacokinetic properties due to its azalide structure. This results in a longer duration of action and better tissue penetration. One study found that roxithromycin might be a more favorable alternative to erythromycin stearate for rheumatic fever prophylaxis due to its superior pharmacokinetic profile. []

Clarithromycin

  • Compound Description: Clarithromycin is a semi-synthetic macrolide antibiotic structurally similar to erythromycin. It demonstrates improved acid stability and bioavailability compared to erythromycin and exhibits activity against a broader range of bacteria. [, ]

Oxytetracycline

  • Compound Description: Oxytetracycline belongs to the tetracycline class of antibiotics and is structurally distinct from erythromycin stearate. It exhibits a broad spectrum of antibacterial activity. [, ]
  • Relevance: Despite belonging to different antibiotic classes and having distinct structures, oxytetracycline serves as a comparator to erythromycin stearate in some studies due to their overlapping clinical applications. One study compared their effectiveness in treating non-gonococcal urethritis, finding them similarly effective. []

Josamycin

  • Compound Description: Josamycin, another macrolide antibiotic, shares structural similarities with erythromycin. It demonstrates good tissue penetration and a favorable pharmacokinetic profile. []
  • Relevance: Josamycin's structural resemblance to erythromycin stearate results in comparable antibacterial activity. One study directly compared their pharmacological properties, finding similar plasma concentrations and half-lives. []
Source and Classification

Erythromycin stearate is derived from erythromycin, which is produced by the fermentation of the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus). Erythromycin itself is a natural product that belongs to the macrolide class of antibiotics. Erythromycin stearate is classified as a salt formed by the reaction of erythromycin with stearic acid, enhancing its stability and solubility in pharmaceutical formulations.

Synthesis Analysis

The synthesis of erythromycin stearate typically involves the reaction between erythromycin and stearic acid. The process can be outlined as follows:

  1. Reagents: Erythromycin base and stearic acid are used as starting materials.
  2. Reaction Conditions: The reaction is generally carried out under controlled temperature and pH conditions to ensure optimal yield. For instance, refluxing in an organic solvent may be employed to facilitate the reaction.
  3. Purification: Post-reaction, purification techniques such as crystallization or chromatography are utilized to isolate erythromycin stearate from unreacted materials and by-products.

The synthesis may also involve epimerization processes to enhance the optical purity of the product, allowing for the separation of various isomers of erythromycin through chromatographic techniques .

Molecular Structure Analysis

Erythromycin stearate has a complex molecular structure characterized by a large macrolide ring system. Its molecular formula is C55H103N1O15C_{55}H_{103}N_{1}O_{15}, with a molecular weight of approximately 1063.49 g/mol. The structure includes:

  • Macrolide Ring: A 14-membered lactone ring that is typical for macrolide antibiotics.
  • Sugar Moieties: Attached desosamine and cladinose sugar units that contribute to its biological activity.
  • Stearate Group: The presence of the long-chain fatty acid (stearic acid) enhances lipid solubility and bioavailability.

The stereochemistry is crucial for its activity, with multiple chiral centers influencing its pharmacological properties .

Chemical Reactions Analysis

Erythromycin stearate can undergo various chemical reactions:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release erythromycin and stearic acid, which can be monitored using spectrophotometric methods .
  2. Epimerization: Under acidic conditions, it can undergo epimerization at specific chiral centers, affecting its pharmacological profile.
  3. Complex Formation: It can interact with other compounds in formulations leading to complexation reactions that may alter its solubility and stability.

These reactions are significant for understanding its behavior in pharmaceutical formulations and biological systems .

Mechanism of Action

Erythromycin stearate exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The mechanism involves:

  • Binding to Ribosomes: It diffuses across bacterial cell membranes and binds reversibly to the 50S subunit of the bacterial ribosome.
  • Inhibition of Peptidyl Transferase Activity: This binding prevents the translocation step in protein synthesis, effectively halting bacterial growth.
  • Bacteriostatic Effect: While it does not kill bacteria directly (bactericidal), it inhibits their growth, allowing the immune system to eliminate the infection .

The effectiveness against various Gram-positive bacteria highlights its clinical importance.

Physical and Chemical Properties Analysis

Erythromycin stearate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: It is more soluble in organic solvents than in water due to its stearate component.
  • Stability: Generally stable under dry conditions but sensitive to light and moisture; thus, proper storage conditions are essential.
  • Melting Point: The melting point ranges around 100-110 °C, indicating thermal stability suitable for pharmaceutical applications.

These properties influence formulation strategies in drug development .

Applications

Erythromycin stearate has diverse applications in medicine and pharmaceuticals:

  1. Antibiotic Therapy: Used extensively for treating respiratory tract infections, skin infections, and sexually transmitted diseases due to its broad-spectrum activity against Gram-positive organisms.
  2. Pharmaceutical Formulations: Incorporated into various dosage forms including tablets and capsules due to its favorable solubility profile.
  3. Research Applications: Studied for its potential use in combination therapies and investigations into resistance mechanisms among bacteria.

The ongoing research into erythromycin derivatives continues to expand its therapeutic potential in clinical settings .

Chemical Structure and Physicochemical Properties of Erythromycin Stearate

Molecular Composition and Stereochemical Configuration

Erythromycin stearate is a salt complex formed between erythromycin A (a macrolide antibiotic) and stearic acid (octadecanoic acid). Its molecular formula is C₅₅H₁₀₃NO₁₅, corresponding to a molecular weight of 1018.42 g/mol. The compound integrates erythromycin A (C₃₇H₆₇NO₁₃) and stearic acid (C₁₈H₃₆O₂) in a 1:1 molar ratio [2] [6]. Erythromycin A features a 14-membered lactone ring (oxacyclotetradecane) with ten chiral centers, each designated by specific stereochemical descriptors (R or S). Key functional groups include:

  • A dimethylamino sugar (desosamine) attached at C-5 via a β-glycosidic bond
  • A neutral sugar (cladinose) linked at C-3 via an α-glycosidic bond
  • Multiple hydroxyl groups (–OH) and a ketone (=O) at C-9 [1] [9]

The stearate moiety (CH₃(CH₂)₁₆COOH) binds ionically to the desosamine amine group, forming a crystalline salt. This configuration preserves erythromycin’s bioactivity while altering its physicochemical behavior. The IUPAC name reflects this complexity:

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione; octadecanoic acid [1] [4]

Table 1: Atomic Composition and Stereochemical Features of Erythromycin Stearate

ComponentStructural FeaturesStereocenters
Erythromycin A core14-membered lactone ring, desosamine (C-5), cladinose (C-3), C-9 ketone, multiple –OH groups10 chiral centers
Stearic acid18-carbon saturated fatty acidNone
BondingIonic salt formation between stearate carboxylate and desosamine dimethylammoniumN/A

Acid Stability and Degradation Pathways

Erythromycin stearate is highly susceptible to acid-catalyzed degradation, a limitation inherited from its erythromycin A component. In acidic environments (pH < 4), it undergoes intramolecular dehydration via a ketalization reaction:

  • Initial protonation of the C-9 ketone group.
  • Nucleophilic attack by the C-12 hydroxyl group, forming a hemiketal intermediate.
  • Dehydration yielding biologically inactive anhydroerythromycin A (6,9;9,12-spiroketal) [3] [5] [8].

This degradation pathway compromises antibacterial efficacy and generates toxic byproducts. Studies confirm that >90% of erythromycin degrades within 1 hour at gastric pH (1.5–3.5). Erythromycin stearate’s degradation rate is pH-dependent, accelerating below pH 4.0. Forced degradation studies using 0.05N HCl show immediate decomposition, necessitating enteric coating in oral formulations to bypass gastric exposure [5] [8]. Analytical methods (e.g., stability-indicating HPLC) resolve degradation peaks corresponding to:

  • Anhydroerythromycin (EP Impurity A)
  • Erythromycin enol ether (EP Impurity B)
  • Pseuderythromycin A enol ether (EP Impurity C) [5]

Table 2: Primary Degradation Products of Erythromycin Stearate Under Acidic Conditions

DegradantStructureFormation PathwayBioactivity
Anhydroerythromycin A6,9;9,12-SpiroketalIntramolecular ketalizationInactive
Erythromycin enol ether8,9-Anhydro-6,9-oxideDehydration of hemiketal intermediateInactive
Pseuderythromycin A enol ether8-H enantiomer of enol etherStereoisomeric dehydrationInactive

Solubility Profiles in Polar vs. Nonpolar Solvents

Erythromycin stearate exhibits marked hydrophobicity due to its stearate moiety. Its solubility follows a reverse trend compared to erythromycin base:

  • Water: Practically insoluble (<1 mg/mL at 22°C) [4] [7].
  • Ethanol: Moderately soluble (60–70% ethanol used for spill cleanup in laboratories) [7].
  • Chloroform, acetone, ethyl acetate: Freely soluble due to interactions between hydrophobic stearate chains and organic solvents [1] [6].

Solubility arises from competing intermolecular forces:

  • Hydrogen bonding: Erythromycin’s hydroxyl groups (–OH) and amine (–N(CH₃)₂) enhance solubility in polar solvents like ethanol.
  • Hydrophobic interactions: The C18 stearate chain dominates in nonpolar solvents, enabling dissolution via van der Waals forces [1]. Temperature increases marginally improve solubility in organic solvents but minimally affect aqueous solubility.

Table 3: Solubility of Erythromycin Stearate in Common Solvents

SolventPolarity IndexSolubilityPrimary Interaction Mechanism
Water9.0<1 mg/mL (insoluble)Limited H-bonding, ion-dipole forces
Ethanol5.2~30–50 mg/mLH-bonding with –OH groups
Chloroform4.1>100 mg/mLHydrophobic interactions with stearate
Acetone5.1>100 mg/mLDipole-dipole and hydrophobic forces
Ethyl acetate4.4>100 mg/mLHydrophobic interactions

Crystalline vs. Amorphous Polymorphic Forms

Erythromycin stearate exists primarily as a crystalline solid, though processing conditions can induce amorphous forms. Key characteristics include:

  • Crystalline form: Appears as a "fluffy colorless powder or fine white powder" with a defined melting range of 103–107°C [4] [6]. X-ray diffraction reveals a monoclinic lattice stabilized by ionic bonds between protonated dimethylamino groups and stearate carboxylate, alongside hydrogen-bonded erythromycin chains. This form offers superior chemical stability but slower dissolution kinetics.
  • Amorphous form: Generated via lyophilization or rapid precipitation. Exhibits higher free energy, leading to enhanced dissolution rates but reduced stability. It is hygroscopic and prone to recrystallization during storage, particularly at elevated humidity (>75% RH) [8].

Polymorphic transitions impact pharmaceutical performance:

  • Crystalline material maintains potency under ambient storage (2–8°C recommended) but may exhibit delayed absorption due to slow dissolution.
  • Amorphous forms risk chemical degradation (e.g., acid hydrolysis) if recrystallization occurs. No solvates or hydrates are reported in pharmacopeial standards, though residual moisture must be controlled (<4.0% w/w) to prevent stability issues [5] [6].

Properties

CAS Number

643-22-1

Product Name

Erythromycin stearate

IUPAC Name

(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;octadecanoic acid

Molecular Formula

C37H67NO13.C18H36O2
C55H103NO15

Molecular Weight

1018.4 g/mol

InChI

InChI=1S/C37H67NO13.C18H36O2/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-17H2,1H3,(H,19,20)/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-;/m1./s1

InChI Key

YAVZHCFFUATPRK-QJEDCUIUSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
SOL IN ALC, ETHER; PRACTICALLY INSOL IN WATER
SOL IN METHANOL, CHLOROFORM

Synonyms

Erythromycin Octadecanoate Salt; Abboticine; Bristamycin; Dowmycin E; Erypar; Eryprim; Erythro S; Erythrocin; Ethril; Ethryn; Gallimycin; Meberyt; Pantomicina; Phizer-E; Wemid;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.